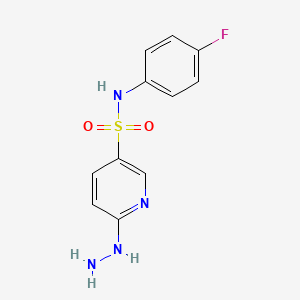

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

説明

特性

IUPAC Name |

N-(4-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLAVUVNBUABCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide primarily targets the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the electron transport chain, which is a component of cellular respiration in the mitochondria.

Mode of Action

The compound interacts with its target, the SDHIs, by inhibiting their activity. This inhibition disrupts the electron transport chain, leading to a decrease in energy production in the form of ATP. This results in the death of the fungi, thereby protecting the plants from fungal diseases.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting the SDHIs, the compound disrupts this pathway, leading to a decrease in ATP production. This lack of energy leads to the death of the fungi.

Pharmacokinetics

Similar compounds have been found to have excellent inhibition activity on phytopathogenic fungi. They also have very low toxicity to plant growth and mammalian cells, suggesting that they may have good bioavailability and low toxicity.

Result of Action

The result of the action of this compound is the death of the fungi. This is due to the disruption of the electron transport chain, which leads to a decrease in ATP production. This lack of energy leads to the death of the fungi, thereby protecting the plants from fungal diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy may be affected by the presence of other organisms, the pH of the environment, and the temperature. Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture

生物活性

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a hydrazinopyridine core substituted with a 4-fluorophenyl group and a sulfonamide moiety. The sulfonamide group is known for its broad spectrum of biological activities, including antibacterial, antifungal, and antidiabetic properties. The presence of the hydrazine and pyridine components may also contribute to its pharmacological potential.

Antifungal Properties

Research has indicated that sulfonamides similar to this compound exhibit notable antifungal activity. For instance, a series of pyridine-3-sulfonamides were evaluated against various Candida species. Many derivatives demonstrated greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | ≤ 25 |

| Other derivatives | Rhodotorula mucilaginosa | ≤ 25 |

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. They function by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis. Studies show that derivatives of sulfanilamide exhibit bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to disrupted folate biosynthesis .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain hydrazone derivatives have been reported to exhibit selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrases and ribonucleotide reductase, which play roles in tumor growth and survival .

- Antioxidant Properties : Some hydrazone derivatives exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

- Antifungal Efficacy : A study on pyridine-3-sulfonamides revealed that certain derivatives had superior antifungal activity compared to traditional treatments like fluconazole, emphasizing the potential of these compounds in treating resistant fungal infections .

- Antibacterial Screening : Investigations into the antibacterial properties of sulfonamide derivatives showed that modifications at specific positions significantly enhanced their activity against resistant bacterial strains .

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited selective cytotoxic effects on cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

科学的研究の応用

Antifungal Activity

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide has demonstrated notable antifungal properties, particularly against Candida species. Research indicates that derivatives exhibit greater efficacy than traditional antifungal agents like fluconazole.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | ≤ 25 |

| Other derivatives | Rhodotorula mucilaginosa | ≤ 25 |

A study highlighted that certain pyridine-3-sulfonamide derivatives showed superior antifungal activity against resistant strains, emphasizing the compound's potential in treating fungal infections in immunocompromised patients .

Antibacterial Activity

The antibacterial properties of sulfonamides are well-established, with mechanisms involving the inhibition of bacterial folate synthesis. This compound has been evaluated against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Research findings indicate that modifications to the sulfonamide structure can significantly enhance antibacterial activity:

| Compound | Target Strain | Activity Description |

|---|---|---|

| This compound | MRSA | Exhibits bactericidal effects |

| Derivatives | Various strains | Enhanced activity through structural modifications |

These findings suggest that the compound could be developed into effective treatments for resistant bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. Similar compounds have shown selective cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer) and HL-60 (leukemia).

Key mechanisms attributed to its anticancer activity include:

- Inhibition of Enzymatic Activity : Compounds with hydrazine structures have been shown to inhibit enzymes critical for tumor growth.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, reducing oxidative stress in cancer cells.

Case Studies and Research Findings

- Antifungal Efficacy : A study on pyridine-3-sulfonamides revealed that certain derivatives had superior antifungal activity compared to fluconazole, emphasizing their potential in treating resistant fungal infections .

- Antibacterial Screening : Investigations into the antibacterial properties showed that structural modifications significantly enhanced activity against resistant bacterial strains.

- Cytotoxicity Assays : In vitro studies demonstrated selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

類似化合物との比較

Fluorophenyl-Substituted Pyridine Derivatives

Fluorinated pyridine derivatives are common in medicinal chemistry due to fluorine’s electronegativity and metabolic stability. Key analogs from commercial sources () include:

Key Observations :

- Purity : The target compound’s lower purity (90%) compared to analogs (95–98%) may reflect synthetic challenges, such as hydrazine’s susceptibility to oxidation or side reactions.

- Functional Groups : The hydrazine and sulfonamide groups in the target compound distinguish it from analogs with carbonyl or hydroxyl substituents, which are more stable and easier to purify.

- Solubility : The sulfonamide group may enhance aqueous solubility relative to lipophilic analogs like 4-[(2-fluorophenyl)carbonyl]pyridine.

Halogen Substitution Effects

Evidence from N-substituted maleimides () reveals that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency against monoacylglycerol lipase (MGL). For example:

- N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM)

- N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM)

This suggests that electronic effects (e.g., fluorine’s electronegativity) may outweigh steric factors in certain contexts. For this compound, the 4-fluorophenyl group could enhance binding via dipole interactions or metabolic stability without significantly altering steric bulk .

準備方法

Synthesis of 4-fluorophenylpyridine-3-sulfonamide Precursors

A common starting point is the reaction of 2-chloropyridine-3-sulfonyl chloride with 4-fluoroaniline to form 2-chloro-N-(4-fluorophenyl)pyridine-3-sulfonamide. This step involves nucleophilic substitution of the sulfonyl chloride by the aniline nitrogen under basic conditions, often in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to scavenge HCl.

Introduction of the Hydrazine Group

The chlorine atom at the 6-position (or 2-position depending on the pyridine numbering) of the pyridine ring is replaced by hydrazine hydrate via nucleophilic aromatic substitution. This reaction is typically carried out by refluxing the chloro-substituted sulfonamide with hydrazine hydrate in a polar solvent such as isopropanol or ethanol.

- Reaction conditions: Reflux with 99% hydrazine hydrate for several hours (e.g., 3.5 to 16 hours).

- Solvents: Acetonitrile, ethanol, or isopropanol.

- The hydrazine replaces the chlorine atom, yielding the hydrazinopyridine sulfonamide.

Alternative Two-Step Synthesis via Carbamimidothioate Intermediates

An alternative synthetic route involves a two-step process starting from the primary pyridine-3-sulfonamide:

Formation of N′-cyano-N-(4-substitutedpyridin-3-yl)sulfonylcarbamimidothioates

- React pyridine-3-sulfonamide with dimethyl N-cyanoiminodithiocarbonate in boiling acetone in the presence of anhydrous potassium carbonate.

- Reaction time: 12–18 hours under reflux.

- The product is isolated by filtration after acidification.

Conversion to Hydrazinopyridine Sulfonamide

- The carbamimidothioate intermediate is treated with hydrazine hydrate (99%) in acetonitrile or ethanol at reflux.

- Reaction time varies from 3.5 to 16 hours.

- Acidification of the reaction mixture precipitates the hydrazinopyridine sulfonamide product.

This method allows for better control and higher yields of the hydrazinopyridine sulfonamide derivatives, including the 4-fluorophenyl substituted analogs.

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-chloropyridine-3-sulfonyl chloride + 4-fluoroaniline, base (e.g., triethylamine), solvent (CH2Cl2 or acetonitrile), room temp to reflux | Formation of 2-chloro-N-(4-fluorophenyl)pyridine-3-sulfonamide | Intermediate sulfonamide |

| 2 | Hydrazine hydrate (99%), solvent (i-PrOH or EtOH), reflux 3.5–16 h | Nucleophilic substitution of Cl by hydrazine | This compound |

| Alternative Step 1 | Pyridine-3-sulfonamide + dimethyl N-cyanoiminodithiocarbonate + K2CO3, acetone, reflux 12–18 h | Formation of carbamimidothioate intermediate | Isolated intermediate |

| Alternative Step 2 | Intermediate + hydrazine hydrate, acetonitrile or ethanol, reflux 3.5–16 h | Conversion to hydrazinopyridine sulfonamide | Target compound |

Research Findings and Yields

- The hydrazinolysis step is typically high yielding, often 80–90%, with the product precipitating upon acidification and being easily purified by filtration and washing with cold water.

- The two-step carbamimidothioate route provides a versatile pathway to various substituted hydrazinopyridine sulfonamides, including the 4-fluorophenyl derivative, with good purity and yields.

- Reaction times and solvent choice impact yields and purity; reflux in ethanol or acetonitrile with 99% hydrazine hydrate is optimal.

- The product is sufficiently pure for subsequent synthetic transformations or biological testing without extensive chromatographic purification.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-chloropyridine-3-sulfonyl chloride + 4-fluoroaniline | Commercially available or synthesized |

| Solvent for sulfonamide formation | Dichloromethane, acetonitrile | Anhydrous conditions preferred |

| Base | Triethylamine or K2CO3 | Neutralizes HCl |

| Hydrazine reagent | 99% hydrazine hydrate | High purity essential |

| Hydrazinolysis solvent | Ethanol, isopropanol, acetonitrile | Polar protic or aprotic solvents |

| Reaction temperature | Reflux (78–82 °C for EtOH) | Ensures complete substitution |

| Reaction time | 3.5–16 hours | Depends on scale and substrate |

| Product isolation | Acidification to pH ~6, filtration, washing | Precipitates product for easy isolation |

| Yield | 80–90% | High yield reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。